Ethyl 3-methoxy-4-nitrobenzoate
Overview
Description
Ethyl 3-methoxy-4-nitrobenzoate is a chemical compound with the molecular formula C10H11NO5 . It is closely related to Methyl 3-methoxy-4-nitrobenzoate and Ethyl 3-nitrobenzoate .
Synthesis Analysis
The synthesis of Ethyl 3-methoxy-4-nitrobenzoate can be achieved through a series of reactions. A common approach involves the esterification of p-nitrobenzoic acid to its ethyl ester followed by nitro reduction . Another approach could start with nitro reduction leading to p-aminobenzoic acid, followed by the formation of the related ethyl ester product .Molecular Structure Analysis
The molecular structure of Ethyl 3-methoxy-4-nitrobenzoate can be analyzed using X-ray single crystal diffraction . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 3-methoxy-4-nitrobenzoate include nitration, conversion from the nitro group to an amine, and bromination . In the case of a Friedel Crafts acylation, the acyl group must go on first because the end product is para, and a para directing group must be utilized .Physical And Chemical Properties Analysis
Ethyl 3-methoxy-4-nitrobenzoate is a light yellow to beige crystalline powder . It is insoluble in water but soluble in alcohol and ether .Scientific Research Applications
Chemical Reactivity and Interactions
Ethyl 3-methoxy-4-nitrobenzoate's reactivity, particularly in the context of hydrolysis, has been explored in various studies. Iskander, Tewfik, and Wasif (1966) investigated the impact of the nitro-group on the rates of alkaline hydrolysis of ethyl nitrobenzoates. They found that a nitro-group in the 4-position significantly increases the rate of hydrolysis, a change attributed to steric and mesomeric interactions in the system (Iskander, Tewfik, & Wasif, 1966).
Effects on Plant Growth
Dimmock (1967) conducted a study on the effects of derivatives of 4-hydroxy-3-nitrobenzoic acid and 4-methoxy-3-nitrobenzoic acid on plant growth, particularly their ability to induce chlorosis. Ethyl 4-methoxy-3-nitrobenzoate was shown to significantly affect the iron content and reduce the quantity of pigments in plants, leading to chlorosis (Dimmock, 1967).
Synthesis and Structural Studies
Sathyanarayana and Poojary (2021) described the synthesis of a derivative from ethyl 4-(butylamino)-3-nitrobenzoate and characterized its structure using various spectroscopic techniques. This study contributes to understanding the molecular structure and potential applications of ethyl 3-methoxy-4-nitrobenzoate derivatives in scientific research (Sathyanarayana & Poojary, 2021).
Nonlinear Optical Properties
Vijayakumar et al. (2011) investigated the third-order nonlinear optical properties of a charge-transfer organic compound closely related to ethyl 3-methoxy-4-nitrobenzoate. The study explored the nonlinear response of the samples using Degenerate Four Wave Mixing (DFWM) and Optical Kerr Gate (OKG) techniques, contributing to the understanding of the material's potential in optical applications (Vijayakumar, Sudheesh, Sharafudeen, & Chandrasekharan, 2011).
Safety And Hazards
Ethyl 3-methoxy-4-nitrobenzoate should be handled with care. Avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Future Directions
The future directions for Ethyl 3-methoxy-4-nitrobenzoate could involve optimizing the synthesis process. For instance, the application of traditional reactions in refined systems, such as continuous flow, could be a technological bottleneck that allows approaches aimed at the optimization of productivity .
properties
IUPAC Name |
ethyl 3-methoxy-4-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-3-16-10(12)7-4-5-8(11(13)14)9(6-7)15-2/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYYXGVEPQQPLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methoxy-4-nitrobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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